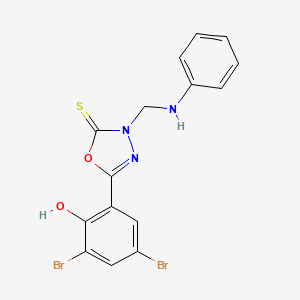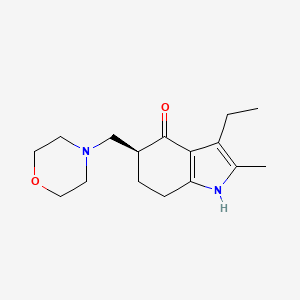
Molindone, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Molindone can be synthesized through a multi-step process. One common method involves the following steps :
Reaction of 2,3-pentanedione with hydroxylamine hydrochloride: to produce 2,3-pentanedione-2-oxime.
Condensation of 2,3-pentanedione-2-oxime with cyclohexane-1,3-dione: in the presence of zinc and acetic acid to form a partly reduced indole derivative.
Mannich reaction: of the indole derivative with formaldehyde and morpholine to yield molindone.
Industrial Production Methods
Industrial production of molindone involves similar synthetic routes but optimized for higher yields and purity. The process typically includes the use of high-purity reagents and controlled reaction conditions to minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Molindone undergoes various chemical reactions, including:
Oxidation: Molindone can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the indole ring structure.
Substitution: Substitution reactions can occur at the morpholine ring or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of molindone, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Molindone has several scientific research applications, including :
Chemistry: Used as a model compound for studying indole derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Primarily used in the treatment of schizophrenia and other psychotic disorders.
Industry: Used in the development of new antipsychotic drugs and related compounds.
Wirkmechanismus
The exact mechanism of action of molindone is not fully established. it is believed to act by occupying dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity. This action leads to a reduction in psychotic symptoms .
Vergleich Mit ähnlichen Verbindungen
Molindone is compared with other antipsychotic compounds such as clozapine and haloperidol :
Clozapine: Molindone has a lower affinity for D2 receptors compared to clozapine, resulting in fewer side effects related to dopamine blockade.
Haloperidol: Molindone has a different chemical structure and a unique side effect profile, including weight loss, which is uncommon with other antipsychotics.
List of Similar Compounds
- Clozapine
- Haloperidol
- Risperidone
- Olanzapine
Molindone’s unique properties, such as its lower affinity for D2 receptors and its distinct side effect profile, make it a valuable compound in the treatment of schizophrenia and other psychotic disorders.
Eigenschaften
CAS-Nummer |
1035093-74-3 |
|---|---|
Molekularformel |
C16H24N2O2 |
Molekulargewicht |
276.37 g/mol |
IUPAC-Name |
(5S)-3-ethyl-2-methyl-5-(morpholin-4-ylmethyl)-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/t12-/m0/s1 |
InChI-Schlüssel |
KLPWJLBORRMFGK-LBPRGKRZSA-N |
Isomerische SMILES |
CCC1=C(NC2=C1C(=O)[C@@H](CC2)CN3CCOCC3)C |
Kanonische SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



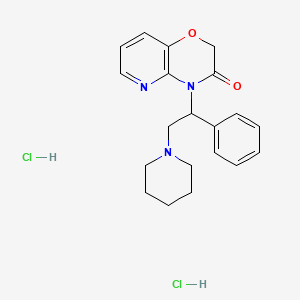
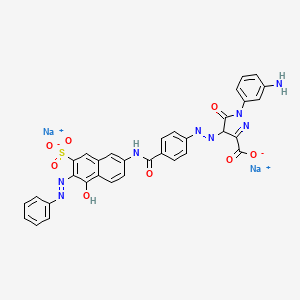


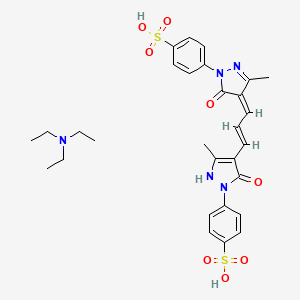
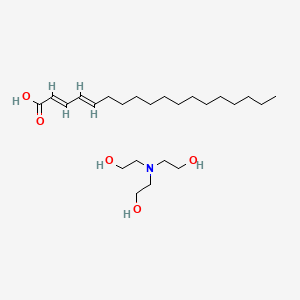
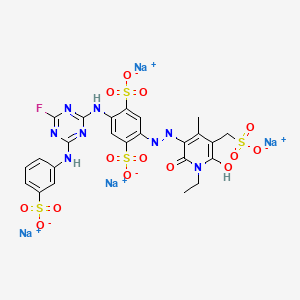
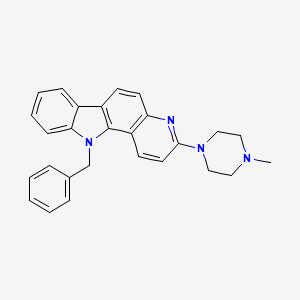


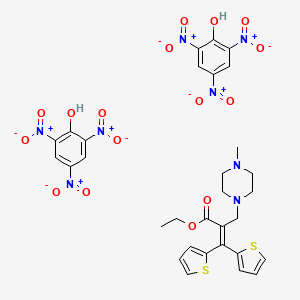
![4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12752715.png)
